![molecular formula C15H15N5O3S2 B14168018 N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide CAS No. 416890-35-2](/img/structure/B14168018.png)
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in various fields of research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds by varying the acyl chloride used in the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various physiological effects. This inhibition can disrupt processes like pH regulation, metabolism, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is unique compared to other similar compounds due to its specific structure and enzyme inhibition properties. Similar compounds include:
N-[[4-(sulfamoylphenyl)carbamothioyl]benzamide: This compound also inhibits carbonic anhydrases but may have different potency and selectivity.
N-[[4-(aminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide: Another related compound with similar enzyme inhibition properties but distinct structural features.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
Eigenschaften
CAS-Nummer |
416890-35-2 |
|---|---|
Molekularformel |
C15H15N5O3S2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5O3S2/c16-14(17)20-25(22,23)12-8-6-11(7-9-12)18-15(24)19-13(21)10-4-2-1-3-5-10/h1-9H,(H4,16,17,20)(H2,18,19,21,24) |
InChI-Schlüssel |
DJZSBWMGZQHMBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Löslichkeit |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


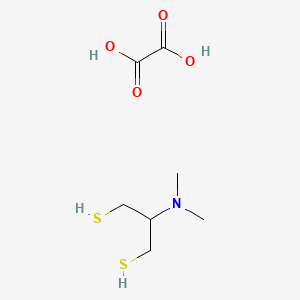
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
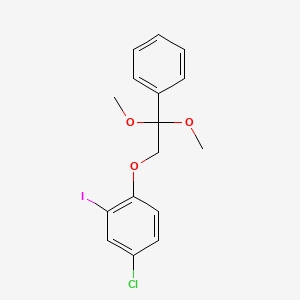
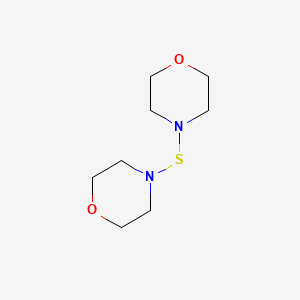
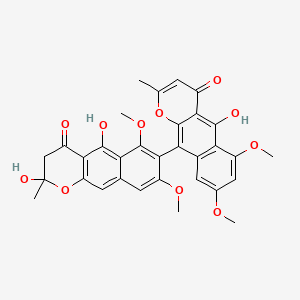
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
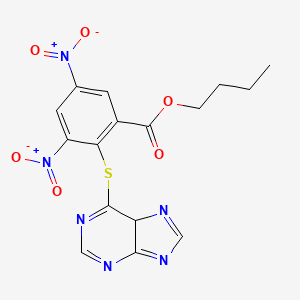
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
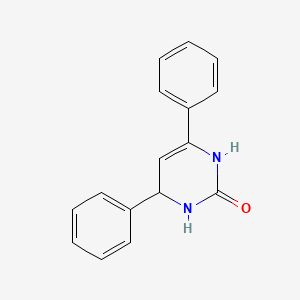
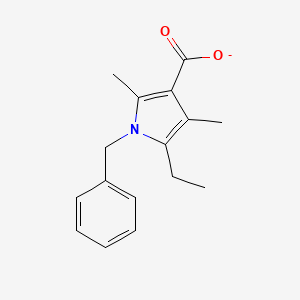
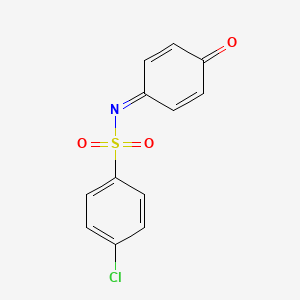
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
